molecular formula C24H23NO2 B594057 (4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1307803-42-4

(4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594057
CAS No.: 1307803-42-4
M. Wt: 357.4 g/mol
InChI Key: DFIOKCGWOUDFRF-UHFFFAOYSA-N
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Description

The compound “JWH 018 4-hydroxyindole metabolite” is a major monohydroxylated urinary metabolite of JWH 018, a derivative of WIN 55,212-2. This compound is known for being a mildly selective agonist of the peripheral cannabinoid receptor. In urine samples, this metabolite is almost completely glucuronidated .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of JWH 018 4-hydroxyindole metabolite involves the hydroxylation of JWH 018This can be achieved through various hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its primary use in research and forensic applications. the synthesis would likely involve large-scale hydroxylation processes with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

JWH 018 4-hydroxyindole metabolite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

JWH 018 4-hydroxyindole metabolite is primarily used in research and forensic applications. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. This compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 018 4-hydroxyindole metabolite is unique due to its specific hydroxylation at the 4-position of the indole ring, which distinguishes it from other metabolites. This specific modification can influence its binding affinity and selectivity for cannabinoid receptors, making it a valuable compound for research and forensic analysis .

Properties

IUPAC Name

(4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIOKCGWOUDFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016931
Record name (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307803-42-4
Record name (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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